molecular formula C7H8N2O B14020884 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol

Cat. No.: B14020884
M. Wt: 136.15 g/mol
InChI Key: DEMBQNMLKMAPGA-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is a compound that features an imidazole ring, a propargyl group, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol typically involves the alkylation of an imidazole derivative with a propargyl halide. One common method is the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triple bond in the propargyl group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynal or 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoic acid.

    Reduction: Formation of 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol or 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: Lacks the propargyl and hydroxyl groups, making it less versatile in chemical reactions.

    3-(1H-imidazol-5-yl)prop-2-yn-1-ol: Lacks the methyl group on the imidazole ring, which can affect its reactivity and binding properties.

    3-(1-methyl-1H-imidazol-5-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical and biological properties.

Uniqueness

3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is unique due to the presence of both the propargyl and hydroxyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H8N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,4H2,1H3

InChI Key

DEMBQNMLKMAPGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C#CCO

Origin of Product

United States

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